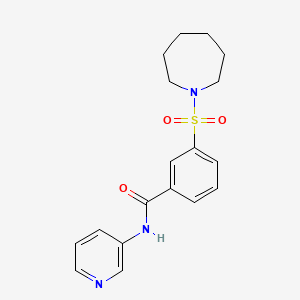![molecular formula C19H18N4O4S B2581450 5-(N-([2,4'-联吡啶]-4-基甲基)磺酰胺基)-2-甲氧基苯甲酰胺 CAS No. 2034306-36-8](/img/structure/B2581450.png)
5-(N-([2,4'-联吡啶]-4-基甲基)磺酰胺基)-2-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a bipyridine moiety linked to a sulfamoyl group and a methoxybenzamide structure
科学研究应用
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The resulting bipyridine compound is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group . Finally, the methoxybenzamide moiety is attached through an amide coupling reaction using standard peptide synthesis techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
化学反应分析
Types of Reactions
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety yields N-oxides, while reduction of a nitro group results in an amine .
作用机制
The mechanism of action of 5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . The sulfamoyl group may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking their activity . Additionally, the methoxybenzamide structure can interact with biological receptors, modulating their function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: An antimicrobial sulfonamide with a similar sulfamoyl group, used to treat bacterial infections.
Bipyridine Derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine, which are widely used as ligands in coordination chemistry.
Uniqueness
5-(N-([2,4’-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide is unique due to its combination of a bipyridine moiety, a sulfamoyl group, and a methoxybenzamide structure.
属性
IUPAC Name |
2-methoxy-5-[(2-pyridin-4-ylpyridin-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-18-3-2-15(11-16(18)19(20)24)28(25,26)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11,23H,12H2,1H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEPVOOTLBYVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(DIMETHYLAMINO)-2-(PYRIDIN-3-YL)ETHYL]-3-(2-METHOXYPHENYL)THIOUREA](/img/structure/B2581368.png)
![4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-nitrobenzamide](/img/structure/B2581369.png)

![N-(2,4-dimethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2581375.png)
amine hydrochloride](/img/structure/B2581378.png)

![3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2581381.png)

![Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2581383.png)


![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2581388.png)


